(S)-(+)-1-(1-Naftil)etil isotiocianato

Descripción general

Descripción

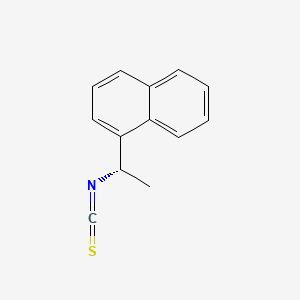

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate is a chiral isothiocyanate compound characterized by the presence of a naphthyl group attached to an ethyl isothiocyanate moiety

Aplicaciones Científicas De Investigación

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

Medicine: Investigated for its potential anticancer properties and ability to modulate biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

The primary targets of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate Isothiocyanates, in general, are known to interact with a variety of biological targets, including enzymes and proteins involved in cellular signaling pathways .

Mode of Action

The exact mode of action of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate Isothiocyanates are known to interact with their targets through covalent bonding, often resulting in the modification of the target’s function .

Biochemical Pathways

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate: may affect various biochemical pathways. Isothiocyanates are known to influence pathways related to inflammation, cell cycle regulation, and apoptosis .

Pharmacokinetics

The ADME properties of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate Isothiocyanates, in general, are known to be rapidly absorbed and metabolized in the body, with bioavailability influenced by factors such as dose, route of administration, and individual metabolic differences .

Result of Action

The molecular and cellular effects of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate Isothiocyanates are known to exhibit various biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate . Factors such as pH, temperature, and the presence of other compounds can affect the stability and reactivity of isothiocyanates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate typically involves the reaction of (S)-(+)-1-(1-Naphthyl)ethylamine with thiophosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate product. Another method involves the use of carbon disulfide and an amine base, followed by the addition of a desulfurating agent such as T3P® (propane phosphonic acid anhydride) to yield the isothiocyanate .

Industrial Production Methods

Industrial production of isothiocyanates, including (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate, often employs scalable and efficient methods. One such method involves the use of a photocatalyzed reaction of amines with carbon disulfide, providing high yields of the desired isothiocyanate . Another approach utilizes electrochemical methods to prepare isothiocyanates from amines and carbon disulfide without the need for toxic reagents .

Análisis De Reacciones Químicas

Types of Reactions

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds under appropriate conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate.

Solvents: Reactions are typically carried out in solvents such as dichloromethane, tetrahydrofuran, or acetonitrile.

Catalysts: In some cases, catalysts such as bases or acids are used to facilitate the reactions.

Major Products Formed

Thioureas: Formed by the reaction with amines.

Thiocarbamates: Formed by the reaction with alcohols.

Heterocyclic Compounds: Formed through cyclization reactions.

Comparación Con Compuestos Similares

Similar Compounds

- Phenyl isothiocyanate

- Benzyl isothiocyanate

- Allyl isothiocyanate

Uniqueness

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate is unique due to its chiral nature and the presence of a naphthyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in asymmetric synthesis and chiral recognition studies.

Actividad Biológica

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate is a chiral isothiocyanate compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential applications in medicinal chemistry, with a focus on its anticancer properties and interactions with cellular pathways.

Overview of the Compound

- Chemical Structure : The compound features a naphthyl group attached to an ethyl isothiocyanate moiety, contributing to its unique chemical properties.

- Molecular Formula : C12H11NCS

- CAS Number : 131074-55-0

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate exerts its biological effects primarily through the following mechanisms:

- Covalent Bonding : It interacts with various biological targets via covalent bonding, which can lead to modifications in protein function and enzyme activity.

- Cell Signaling Pathways : The compound influences multiple biochemical pathways, including those related to inflammation, apoptosis, and cell cycle regulation.

Pharmacokinetics

The pharmacokinetic profile of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate indicates:

- Absorption and Distribution : Rapid absorption occurs post-administration, with bioavailability influenced by dosage and route of administration.

- Metabolism : The compound undergoes metabolic transformations that may affect its biological activity and therapeutic efficacy.

Anticancer Properties

Research has highlighted the potential of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate as an anticancer agent:

-

Inhibition of Mcl-1 : Studies have shown that this compound can inhibit Myeloid cell leukemia 1 (Mcl-1), a protein that promotes survival in cancer cells. It has been linked to enhanced apoptosis in various cancer cell lines, making it a candidate for cancer therapy .

Compound Binding Affinity (nM) Cancer Type (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate <100 Various cancers - Mechanism of Action : The inhibition of Mcl-1 leads to increased apoptosis in tumor cells that are otherwise resistant to programmed cell death .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

-

In vitro Studies : It showed significant activity against various pathogens, indicating potential for use in treating infections .

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.22 - 0.25 μg/mL Escherichia coli 0.15 - 0.20 μg/mL

Case Studies and Research Findings

Several studies have investigated the biological activity of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate:

- Inhibition of Cancer Cell Lines : A study demonstrated that the compound significantly inhibited cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .

- Antimicrobial Efficacy : Research highlighted the effectiveness of this compound against biofilm formation in Staphylococcus species, suggesting its potential application in treating resistant bacterial strains .

- Synergistic Effects : In combination with other antibiotics, (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate exhibited synergistic effects, reducing the MICs of conventional treatments like ciprofloxacin and ketoconazole .

Propiedades

IUPAC Name |

1-[(1S)-1-isothiocyanatoethyl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJWLIIUEIYCSF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426819 | |

| Record name | (S)-(+)-1-(1-NAPHTHYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131074-55-0 | |

| Record name | (S)-(+)-1-(1-NAPHTHYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of (S)-NEIT in HPLC enantioseparation?

A1: (S)-NEIT reacts with chiral amines, like the antiarrhythmic drugs mentioned in the research , or the antidepressant bupropion , to form diastereomeric thiourea derivatives. These diastereomers have different physicochemical properties, allowing for their separation on a chiral stationary phase during HPLC analysis.

Q2: What are the advantages of using (S)-NEIT as a chiral derivatizing agent compared to other similar reagents?

A2: The research highlights several advantages of (S)-NEIT:

- Effective for various chiral amines: (S)-NEIT successfully derivatized and enabled the separation of various chiral amines, including tocainide, mexiletine, propafenone , and bupropion .

- High resolution: It achieved complete separation (resolution factor R = 1.5) for tocainide with various chiral stationary phases .

- Versatile reaction conditions: Derivatization with (S)-NEIT can be performed under mild conditions .

Q3: Are there any specific applications of (S)-NEIT highlighted in the research?

A3: The research specifically demonstrates the use of (S)-NEIT for developing analytical procedures to determine the enantiomeric composition of tocainide in human urine and blood serum . This demonstrates its potential application in pharmacokinetic studies and therapeutic drug monitoring.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.